

Z-VEID-AFC Specificity for Caspase-6: An In-depth Technical Guide

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Compound of Interest

Compound Name: Z-VEID-AFC

Cat. No.: B15590422

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the fluorogenic substrate **Z-VEID-AFC** for caspase-6. It is intended for researchers and professionals in the fields of apoptosis, neurodegenerative diseases, and drug development who utilize caspase activity assays. This document details the kinetic parameters of VEID-based substrates, outlines experimental protocols for determining inhibitor specificity, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction

Caspase-6, a member of the cysteine-aspartic protease (caspase) family, plays a significant role as an executioner caspase in apoptosis and has been implicated in the pathogenesis of neurodegenerative disorders such as Huntington's and Alzheimer's diseases. The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is derived from a key cleavage site in lamin A, a known substrate of caspase-6. Consequently, probes and inhibitors incorporating this sequence, such as the fluorogenic substrate **Z-VEID-AFC** (Z-Val-Glu-Ile-Asp-7-Amino-4-trifluoromethylcoumarin), are widely used to measure caspase-6 activity. Understanding the specificity of these tools is paramount for the accurate interpretation of experimental results.

Data Presentation: Specificity of VEID-Based Probes

While **Z-VEID-AFC** is designed as a caspase-6 substrate, it is crucial to recognize that it exhibits a degree of cross-reactivity with other caspases, particularly the other executioner

caspases, caspase-3 and caspase-7. The following table summarizes available quantitative data on the kinetic parameters and inhibitory constants of VEID-based fluorogenic substrates and inhibitors for various caspases. This data is compiled from multiple sources, and direct comparative studies across a full panel of caspases are limited.

Probe	Target Caspase	Other Caspases	Parameter	Value	Reference
Ac-VEID-AFC	Caspase-6	kcat/Km (M ⁻¹ s ⁻¹)	139,200		
Ac-VEID-AMC	Caspase-6	kcat/Km (M ⁻¹ s ⁻¹)	17,365	[1]	
Ac-VEID-AFC	Caspase-3	Cross-reactivity noted	-	[1]	
Ac-VEID-AFC	Caspase-7	Cross-reactivity noted	-	[1]	
Z-VEID-FMK	Caspase-6	IC50 (in cells)	3.63 - 4.82 μM	[2]	
Z-VEID-FMK	Caspase-6	IC50 (in vitro)	100 - 192 nM	[2]	
Z-VEID-FMK	Caspase-3, -8	Inhibition observed	-		

Note: Kinetic parameters and IC50 values can vary depending on the specific assay conditions, including buffer composition, temperature, and the specific recombinant caspase or cell lysate used. Z-VEID-FMK is an irreversible inhibitor, and its IC50 values are highly dependent on the incubation time.

Experimental Protocols

Protocol 1: Determination of Caspase Inhibitor Specificity using a Fluorometric Assay

This protocol outlines a method to determine the specificity of a caspase inhibitor (e.g., Z-VEID-FMK) against a panel of recombinant caspases using a fluorogenic substrate.

Materials:

- Recombinant active caspases (e.g., caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)
- Caspase inhibitor of interest (e.g., Z-VEID-FMK)
- Fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1, Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, and Ac-VEID-AFC for caspase-6)
- Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose.
- DMSO for dissolving inhibitor and substrates.
- Black, flat-bottom 96-well microplate.
- Fluorometric microplate reader with excitation and emission wavelengths appropriate for AFC (Ex: ~400 nm, Em: ~505 nm).

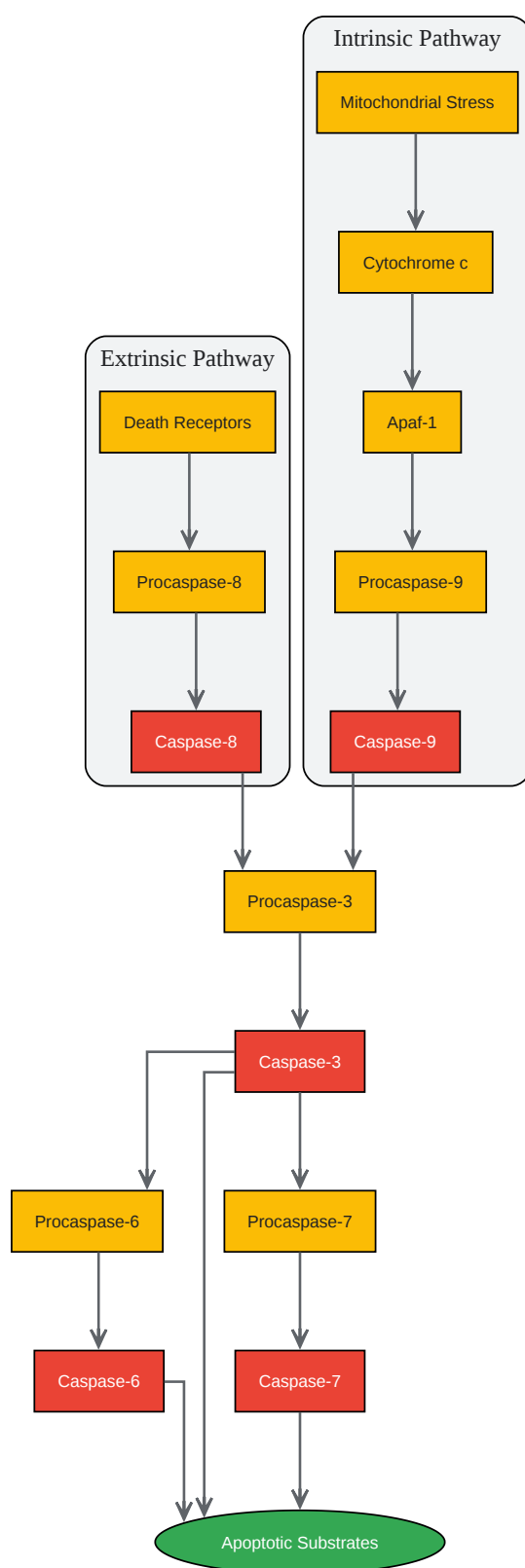
Procedure:

- Inhibitor Preparation: Prepare a stock solution of the caspase inhibitor in DMSO. Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired final concentrations.
- Enzyme Preparation: Dilute each recombinant caspase in ice-cold Assay Buffer to a working concentration that gives a linear rate of substrate cleavage over the course of the assay.
- Assay Setup:
 - To each well of the 96-well plate, add 50 μ L of the diluted caspase solution.
 - Add 10 μ L of the serially diluted inhibitor or vehicle control (Assay Buffer with the same percentage of DMSO) to the respective wells.

- Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
- Substrate Addition: Prepare a 2X working solution of the appropriate fluorogenic substrate in Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
- Kinetic Measurement: Immediately place the plate in the pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) for each well by determining the slope of the linear portion of the fluorescence versus time plot.
 - Plot the percentage of enzyme activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value for each caspase using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Mandatory Visualizations

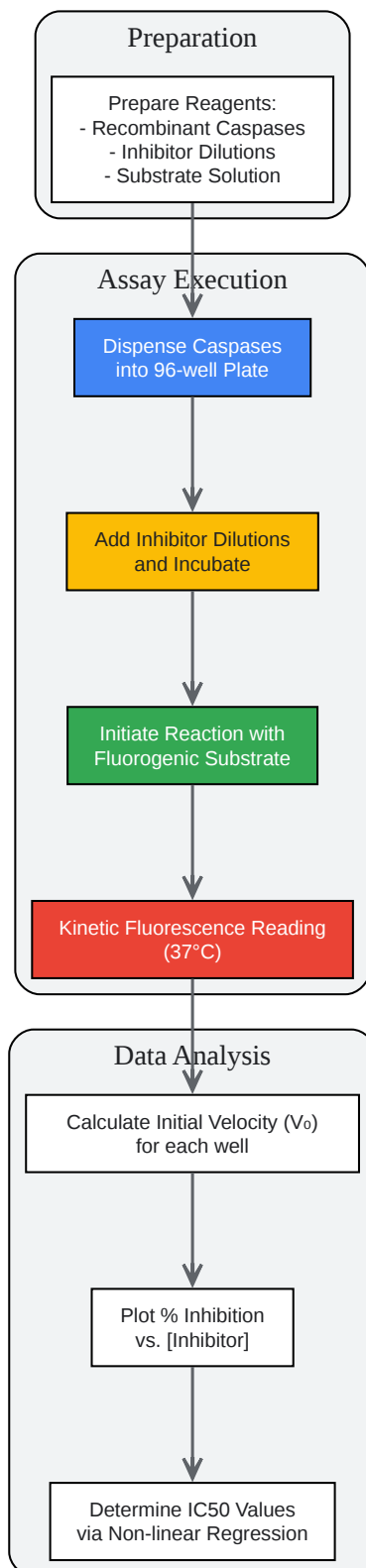
Signaling Pathways



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Caption: Caspase activation cascade leading to apoptosis.

Experimental Workflows



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Caption: Workflow for determining caspase inhibitor IC50 values.

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References

- 1. The inhibitor profiling of the caspase family of proteases using substrate-derived peptide glyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
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